

An In-depth Technical Guide to N-Methyl-2-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N-Methyl-2-nitrobenzenesulfonamide*

Cat. No.: *B187476*

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This technical guide provides a comprehensive overview of **N-Methyl-2-nitrobenzenesulfonamide**, a chemical compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, properties, and a representative synthetic protocol.

Chemical Identity

IUPAC Name: **N-methyl-2-nitrobenzenesulfonamide**[\[1\]](#)

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and chemical class. These include:

- N-methyl-2-nitrobenzene-1-sulfonamide[\[1\]](#)
- Benzenesulfonamide, N-methyl-2-nitro-[\[1\]](#)
- 2-nitro-N-methylbenzenesulfonamide[\[1\]](#)
- methyl[(2-nitrophenyl)sulfonyl]amine[\[1\]](#)
- NSC-100347[\[1\]](#)
- 2-[(Methylamino)sulphonyl]nitrobenzene[\[1\]](#)

Physicochemical Properties

A summary of the key quantitative data for **N-Methyl-2-nitrobenzenesulfonamide** is presented in the table below. This information is crucial for its application in experimental settings, including solubility and reaction stoichiometry.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₄ S	PubChem[1]
Molecular Weight	216.22 g/mol	PubChem[1]
CAS Number	23530-40-7	Sigma-Aldrich[2], Bridge Organics[3]
Appearance	White crystals (based on related compounds)	N/A
Melting Point	190-192 °C (for the related 2-Nitrobenzenesulfonamide)	Sigma-Aldrich[4]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **N-Methyl-2-nitrobenzenesulfonamide**. This method is adapted from established procedures for the synthesis of related nitrobenzenesulfonamides.[5][6][7]

Materials:

- 2-Nitrobenzenesulfonyl chloride
- Methylamine (solution in a suitable solvent, e.g., THF or water)
- Triethylamine or another suitable base
- Dichloromethane or other suitable organic solvent
- 1M Hydrochloric acid
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate and hexane for recrystallization

Procedure:

- **Reaction Setup:** A round-bottomed flask is charged with 2-nitrobenzenesulfonyl chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath.
- **Amine Addition:** A solution of methylamine is added dropwise to the stirred solution of 2-nitrobenzenesulfonyl chloride. Triethylamine is also added to act as a base and neutralize the hydrochloric acid formed during the reaction.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** The reaction mixture is quenched with water. The organic layer is separated and washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **N-Methyl-2-nitrobenzenesulfonamide** is purified by recrystallization from a mixture of ethyl acetate and hexane to afford the final product.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **N-Methyl-2-nitrobenzenesulfonamide**.



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Caption: General synthesis workflow for **N-Methyl-2-nitrobenzenesulfonamide**.

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References

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